molecular formula C24H27NO5 B11389057 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11389057
M. Wt: 409.5 g/mol
InChI Key: HHZJKFISVRLHDH-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to a series of reactions to introduce the chromene and oxazine moieties. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one lies in its combined chromene and oxazine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO5/c1-14-15(2)24(26)30-23-16(3)22-18(11-19(14)23)12-25(13-29-22)9-8-17-6-7-20(27-4)21(10-17)28-5/h6-7,10-11H,8-9,12-13H2,1-5H3

InChI Key

HHZJKFISVRLHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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